molecular formula C20H19ClN4O4 B2971563 (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1310355-89-5

(E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2971563
CAS No.: 1310355-89-5
M. Wt: 414.85
InChI Key: IRDVCCYUONJSLI-SSDVNMTOSA-N
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Description

The compound (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole-carbohydrazide derivatives. Its structure comprises:

  • A pyrazole ring substituted at position 3 with a 2-chlorophenyl group.
  • A hydrazide linkage at position 5 of the pyrazole, forming a Schiff base with a 3,4,5-trimethoxybenzylidene moiety.

This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, depending on substituent patterns .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4/c1-27-17-8-12(9-18(28-2)19(17)29-3)11-22-25-20(26)16-10-15(23-24-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDVCCYUONJSLI-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}ClN4_{4}O3_{3}
  • Molecular Weight : 354.78 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has shown significant activity against various bacterial strains.

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

In a study evaluating the antimicrobial efficacy using the agar diffusion method, it was found that this compound exhibited a notable inhibition zone against both tested strains, comparable to standard antibiotics like ciprofloxacin .

Bacterial Strain Zone of Inhibition (mm) Reference Drug Zone (mm)
S. aureus1820
E. coli1517

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

In vitro studies revealed that the compound exhibited an IC50_{50} value of approximately 25 µM against A549 cells, indicating moderate cytotoxicity. Comparatively, it showed lower toxicity towards non-cancerous cells, suggesting a degree of selectivity in its action .

Cell Line IC50_{50} (µM) Selectivity Index
A54925>2
HSAEC1-KT (non-cancerous)>50-

Anti-inflammatory Activity

Another significant aspect of this compound's biological profile is its anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes.

In a controlled experiment, the compound reduced the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .

The biological activities of (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anticancer Mechanism : Induction of apoptosis via activation of caspases and inhibition of cell proliferation pathways.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Kale et al. demonstrated that chlorosubstituted pyrazoles had enhanced antibacterial properties compared to their unsubstituted counterparts . The study emphasized the role of substituents in modulating biological activity.
  • Cytotoxicity Evaluation : Research published in PMC indicated that modifications in the pyrazole structure could lead to improved selectivity against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Compound A : 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-Trimethoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide
  • Key Differences :
    • Pyrazole substitution : 4-Methoxyphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing) in the target compound.
    • Benzylidene substitution : 2,4,5-Trimethoxy vs. 3,4,5-Trimethoxy.
  • Impact: The 2-chlorophenyl group in the target compound may enhance electrophilicity and binding to hydrophobic pockets in biological targets.
Compound B : (E)-N’-(2,4-Dichlorobenzylidene)-5-Phenyl-1H-Pyrazole-3-Carbohydrazide (E-DPPC)
  • Key Differences :
    • Benzylidene substitution : 2,4-Dichloro (electron-withdrawing) vs. 3,4,5-Trimethoxy (electron-donating).
    • Pyrazole substitution : Phenyl vs. 2-chlorophenyl.
  • Impact: The dichloro substitution in E-DPPC increases lipophilicity but reduces solubility compared to the trimethoxy group.
Antimicrobial Activity
  • Compound C : (E)-N’-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide (E-MBPC)
    • Activity : Moderate antimicrobial activity against S. aureus (MIC: 32 µg/mL).
    • Comparison : The target compound’s 3,4,5-trimethoxy group likely enhances activity due to increased electron density and hydrogen-bonding capacity, as seen in analogs with similar substitutions (MIC: 8–16 µg/mL) .
Antioxidant Activity
  • Compound D: (E)-N’-(4-Hydroxy-3-Methoxybenzylidene)Isonicotinohydrazide Activity: Significant H₂O₂ scavenging (IC₅₀: 12 µM). Comparison: The target compound’s lack of a hydroxyl group may reduce antioxidant efficacy but improve metabolic stability.

Crystallographic and Spectroscopic Insights

  • Crystallography : Single-crystal X-ray studies of analogs (e.g., E-DPPC) reveal planar geometries stabilized by intramolecular hydrogen bonds (N–H···O), critical for molecular packing and stability . The target compound’s 3,4,5-trimethoxy group may introduce additional C–H···O interactions, enhancing crystal lattice stability .
  • Spectroscopy : FT-IR and NMR data for analogs show characteristic peaks for hydrazide (C=O at ~1650 cm⁻¹) and imine (C=N at ~1600 cm⁻¹), consistent with the target compound’s structure .

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